Sanggenone C
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Overview
Description
Sanggenone-C is a flavonoid compound found in the bark of mulberry trees (Morus species). It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and antitumor properties . Sanggenone-C has been studied for its potential therapeutic effects, particularly in cardiovascular diseases and cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sanggenone-C can be synthesized through various chemical reactions, including the Diels-Alder reaction. The synthetic route typically involves the reaction of flavonoid precursors under specific conditions to form the desired compound .
Industrial Production Methods: Industrial production of Sanggenone-C involves the extraction of the compound from the bark of mulberry trees. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity Sanggenone-C .
Types of Reactions:
Oxidation: Sanggenone-C can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert Sanggenone-C into reduced forms with different biological activities.
Substitution: Sanggenone-C can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
Scientific Research Applications
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell signaling pathways.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, cancer, and inflammatory conditions.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
Sanggenone-C exerts its effects through multiple mechanisms:
Inhibition of NF-κB Pathway: Sanggenone-C inhibits the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing inflammation and tumor growth.
Induction of Apoptosis: It induces apoptosis in cancer cells by blocking the extracellular signal-regulated kinase (ERK) signaling pathway and inhibiting mitochondrial fission.
Antioxidant Activity: Sanggenone-C possesses strong antioxidant properties, protecting cells from oxidative stress.
Comparison with Similar Compounds
Sanggenone-C is unique among flavonoids due to its specific biological activities and mechanisms of action. Similar compounds include:
Sanggenone-A: Another flavonoid from mulberry bark with similar antioxidant and anti-inflammatory properties.
Sanggenone-B: Known for its antitumor and cardioprotective effects.
Sanggenone-D: Exhibits strong anti-inflammatory and antioxidant activities
Sanggenone-C stands out due to its potent inhibition of the NF-κB pathway and its ability to induce apoptosis in cancer cells, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
2-[6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36O12/c1-18(2)10-11-39-27-9-6-22(43)16-31(27)52-40(39,50)38(49)35-32(51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETHJOZXBVWLLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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